[(Dimethylamino)(phenyl)methyl]phosphonic acid
CAS No.: 67623-08-9
Cat. No.: VC19380028
Molecular Formula: C9H14NO3P
Molecular Weight: 215.19 g/mol
* For research use only. Not for human or veterinary use.
![[(Dimethylamino)(phenyl)methyl]phosphonic acid - 67623-08-9](/images/structure/VC19380028.png)
Specification
CAS No. | 67623-08-9 |
---|---|
Molecular Formula | C9H14NO3P |
Molecular Weight | 215.19 g/mol |
IUPAC Name | [dimethylamino(phenyl)methyl]phosphonic acid |
Standard InChI | InChI=1S/C9H14NO3P/c1-10(2)9(14(11,12)13)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H2,11,12,13) |
Standard InChI Key | VNAVXNXLUFFUNS-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(C1=CC=CC=C1)P(=O)(O)O |
Introduction
Structural and Chemical Properties
The molecular formula of [(dimethylamino)(phenyl)methyl]phosphonic acid is C₁₀H₁₆NO₃P, with a molecular weight of 229.21 g/mol . The structure consists of a phosphonic acid group (-PO₃H₂) bonded to a methylene bridge that connects a phenyl ring and a dimethylamino group (-N(CH₃)₂). The presence of both electron-donating (dimethylamino) and electron-withdrawing (phosphonic acid) groups creates a polar molecule with potential for diverse chemical interactions .
Table 1: Key Physical and Chemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₆NO₃P | |
Molecular Weight | 229.21 g/mol | |
Appearance | White crystalline powder | |
Purity | ≥99% | |
Storage Conditions | Room temperature, dry environment |
The compound’s logP (octanol-water partition coefficient) is estimated at 2.26, indicating moderate lipophilicity, which influences its solubility and permeability in biological systems . Its polar surface area (PSA) of 67.34 Ų suggests significant hydrogen-bonding capacity, critical for interactions in catalytic or medicinal contexts .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of [(dimethylamino)(phenyl)methyl]phosphonic acid typically involves phosphorylation of a preformed aminomethylphenyl intermediate. A representative method, adapted from patent literature, proceeds as follows :
-
Aminomethylation of Benzene:
Benzene reacts with dimethylamine and formaldehyde under acidic conditions to form (dimethylamino)(phenyl)methanol. -
Phosphorylation:
The alcohol intermediate is treated with phosphorus trichloride (PCl₃) followed by hydrolysis to yield the phosphonic acid:This method achieves yields of 75–85% with high regioselectivity .
Optimization and Challenges
Key challenges include controlling side reactions such as over-phosphorylation or decomposition of the dimethylamino group. Patent NO771770L highlights the use of low-temperature conditions (0–5°C) and stoichiometric PCl₃ to minimize byproducts . Purification via recrystallization from ethanol-water mixtures enhances purity to >99% .
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
[(Dimethylamino)(phenyl)methyl]phosphonic acid serves as a precursor for protein kinase inhibitors and antiviral agents. For example, it is used in the synthesis of RORγ modulators, which are investigated for autoimmune diseases like psoriasis . The phosphonic acid group facilitates binding to metal ions in enzymatic active sites, while the dimethylamino group enhances solubility in physiological media .
Coordination Chemistry
The compound’s ability to act as a bidentate ligand has been exploited in catalysis. For instance, it forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are utilized in oxidation reactions and asymmetric synthesis .
Future Directions
Research opportunities include:
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